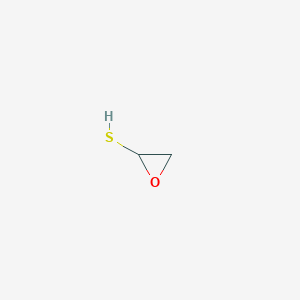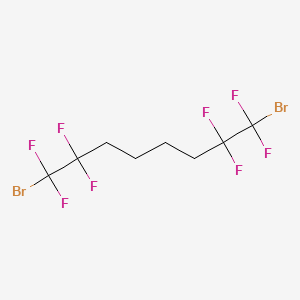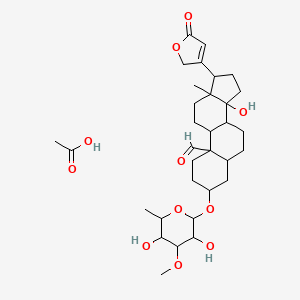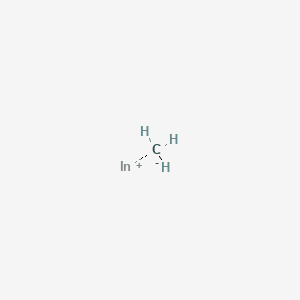
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl group attached to the carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine typically involves the condensation of benzylamine with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Benzylamine+4-Methoxybenzaldehyde→this compound+Water
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl or methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine would depend on its specific application. In general, imines can act as nucleophiles or electrophiles in chemical reactions. The molecular targets and pathways involved would vary based on the context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-Benzyl-2-phenylethan-1-imine: Lacks the methoxy group.
(1E)-N-Benzyl-2-(4-hydroxyphenyl)ethan-1-imine: Contains a hydroxy group instead of a methoxy group.
(1E)-N-Benzyl-2-(4-chlorophenyl)ethan-1-imine: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1E)-N-Benzyl-2-(4-methoxyphenyl)ethan-1-imine can influence its reactivity and interactions compared to similar compounds. This functional group can affect the compound’s electronic properties and steric hindrance, making it unique in certain reactions and applications.
Propiedades
Número CAS |
112402-33-2 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-benzyl-2-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C16H17NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 |
Clave InChI |
VNUSSLGIVJWRSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC=NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)

![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)




![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)


